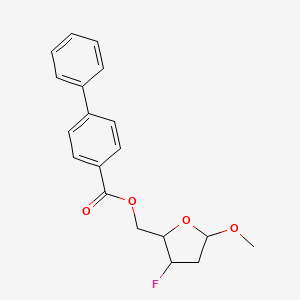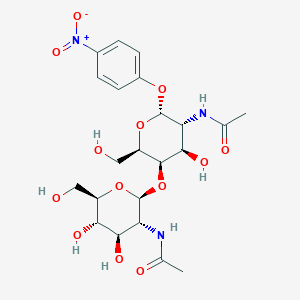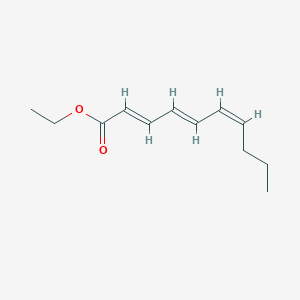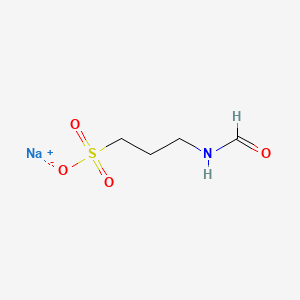
2,4,6-tribromo-beta-Pyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-beta-Pyranose is a specialized biomolecule primarily utilized in drug synthesis. It is a derivative of pyranose, a six-membered cyclic ester, and is known for its unique properties that make it ideal for the production of certain antibiotics and antiviral medications. This compound is also instrumental in research related to glycoscience and carbohydrate biology.
Méthodes De Préparation
The synthesis of 2,4,6-tribromo-beta-Pyranose involves the bromination of beta-Pyranose at the 2, 4, and 6 positions. This can be achieved through various synthetic routes, including metal-free and transition metal-catalyzed reactions . Industrial production methods often involve the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective bromination of the desired positions on the pyranose ring .
Analyse Des Réactions Chimiques
2,4,6-Tribromo-beta-Pyranose undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bonds in the pyranose ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2,4,6-Tribromo-beta-Pyranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules and intermediates in organic synthesis.
Biology: The compound is instrumental in glycoscience research, particularly in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is utilized in the production of certain antibiotics and antiviral medications due to its unique properties.
Industry: The compound’s unique chemical properties make it valuable for the development of organic light-emitting devices and other industrial applications.
Mécanisme D'action
The mechanism of action of 2,4,6-tribromo-beta-Pyranose involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with various biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromo-beta-Pyranose can be compared with other similar compounds, such as:
2,4,6-Tribromophenol: Another brominated compound with similar chemical properties but different biological activities.
2,4,6-Tribromoanisole: Known for its musty odor and used in different industrial applications.
The uniqueness of this compound lies in its specific bromination pattern and its applications in glycoscience and drug synthesis, which are not commonly observed in other similar compounds.
Propriétés
Formule moléculaire |
C18H23Br3O11 |
|---|---|
Poids moléculaire |
655.1 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23Br3O11/c19-5-1-6(20)16(7(21)2-5)32-18-15(28)13(26)11(24)9(31-18)4-29-17-14(27)12(25)10(23)8(3-22)30-17/h1-2,8-15,17-18,22-28H,3-4H2/t8-,9-,10-,11-,12+,13+,14-,15-,17-,18+/m1/s1 |
Clé InChI |
LYRGJBRIHFSFPV-XLBCXTKOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
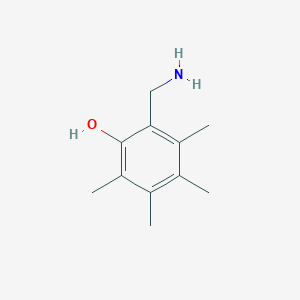



![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
